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Compound of Interest

Compound Name: Furan-2,3-dicarboxylic Acid

Cat. No.: B1347503

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for
furan-2,3-dicarboxylic acid, a significant heterocyclic organic compound. This document
details the available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data,
offering valuable insights for researchers and professionals engaged in organic synthesis,
medicinal chemistry, and materials science.

Core Spectroscopic Data

The structural elucidation of furan-2,3-dicarboxylic acid relies heavily on the interpretation of
its NMR and IR spectra. The following tables summarize the key quantitative data obtained
from these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

IH NMR (Proton NMR) Data
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Chemical Shift (8) Coupling Constant

Multiplicit Assignment
ppm pRETY (J) Hz g
7.90 d 1.8 H-5
6.87 d 1.8 H-4

Solvent: DMSO-ds[1]
13C NMR (Carbon-13 NMR) Data

Experimental 33C NMR data for furan-2,3-dicarboxylic acid is not readily available in the
searched literature. Predicted data based on computational models can be used as a
preliminary reference and for comparison with experimentally obtained spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The
IR spectrum of furan-2,3-dicarboxylic acid is expected to show characteristic absorption
bands for the carboxylic acid and furan ring moieties.

Wavenumber (cm—?) Intensity Assignment

O-H stretch (Carboxylic acid

~3300-2500 Broad dimen)

~1700 Strong C=0 stretch (Carboxylic acid)
~1600-1450 Medium C=C stretch (Furan ring)
~1300-1200 Medium C-O stretch (Carboxylic acid)
~900 Broad O-H bend (Out-of-plane)

Note: The above IR data is predicted based on the functional groups present in furan-2,3-
dicarboxylic acid. Experimental data should be acquired for confirmation.

Experimental Protocols
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Detailed methodologies for acquiring high-quality spectroscopic data are crucial for accurate

structural analysis.

NMR Spectroscopy Protocol

Sample Preparation:

Weigh approximately 10-20 mg of dry furan-2,3-dicarboxylic acid.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-
de, Methanol-ds) in a clean, dry 5 mm NMR tube.

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if
necessary.

Instrumentation and Data Acquisition:

The NMR spectra are to be recorded on a spectrometer operating at a frequency of 400 MHz
or higher for *H NMR and 100 MHz or higher for 3C NMR.

The spectrometer's magnetic field should be shimmed to achieve optimal homogeneity.

For *H NMR, a standard pulse sequence is used. The spectral width should be set to cover
the expected range of chemical shifts (typically 0-15 ppm).

For 13C NMR, a proton-decoupled pulse sequence is typically employed to simplify the
spectrum. The spectral width should encompass the expected range for furan and carboxylic
acid carbons (typically 0-180 ppm).

The number of scans should be optimized to achieve an adequate signal-to-noise ratio.

IR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation:

Thoroughly grind 1-2 mg of dry furan-2,3-dicarboxylic acid with approximately 100-200 mg
of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture
should be a fine, homogeneous powder.
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o Transfer the powder to a pellet-forming die.
o Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

Instrumentation and Data Acquisition:

Record a background spectrum of the empty sample compartment of a Fourier Transform
Infrared (FTIR) spectrometer.

Place the KBr pellet in the sample holder of the spectrometer.

Acquire the IR spectrum over the range of 4000-400 cm~1.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Visualizing Spectroscopic Analysis Workflows

Understanding the logical flow of spectroscopic data analysis and the relationship between a
molecule's structure and its spectral features is essential for researchers.
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A flowchart illustrating the general workflow for spectroscopic analysis.
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Molecular Structure

Furan-2,3-dicarboxylic Acid
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Key structural features and their expected spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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